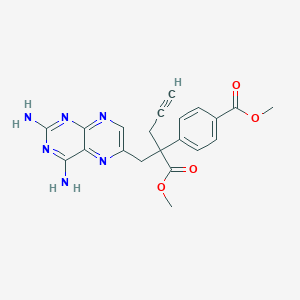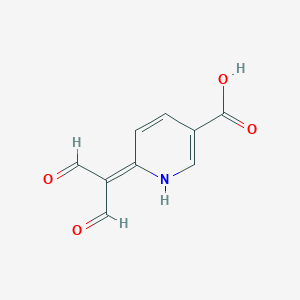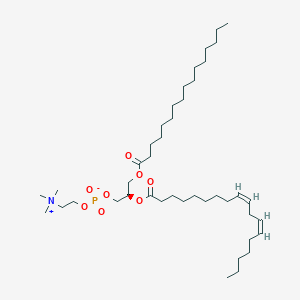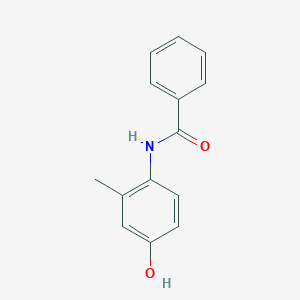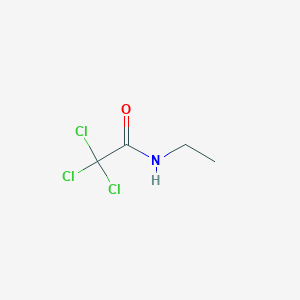
2-(3-Bromopyridin-2-yl)acetonitrile
Übersicht
Beschreibung
“2-(3-Bromopyridin-2-yl)acetonitrile” is a chemical compound with the molecular formula C7H5BrN2. It has a molecular weight of 197.03 . It is a solid substance .
Molecular Structure Analysis
The InChI code for “2-(3-Bromopyridin-2-yl)acetonitrile” is 1S/C7H5BrN2/c8-6-2-1-5-10-7(6)3-4-9/h1-2,5H,3H2 . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis
“2-(3-Bromopyridin-2-yl)acetonitrile” is a solid substance . It has a molecular weight of 197.03 .Wissenschaftliche Forschungsanwendungen
Synthetic Strategies and Heterocyclic Compounds
Heterocyclic compounds, including those derived from pyridine, play a crucial role in various fields, notably in pharmaceuticals, agrochemicals, and dyes. The synthesis and functionalization of pyridine derivatives, such as through bromination or cyano substitution, are key in developing new materials with desired biological or chemical properties. For instance, 2-oxo-3-cyanopyridine derivatives demonstrate a wide range of biological activities, highlighting the importance of structural modifications in heterocyclic chemistry for enhancing pharmacological profiles (Ghosh et al., 2015).
Biotechnological Production of Chemicals
The biotechnological production of chemicals like acetoin and 2,3-butanediol from renewable biomass has been researched extensively. These compounds are used in various industries, including foods, cosmetics, and chemicals. The focus on microbial fermentation techniques and genetic engineering to enhance the production efficiency of these bio-based platform chemicals indicates the growing importance of biotechnology in sustainable chemical synthesis. This research area may offer insights into the microbial production or biocatalytic conversion involving pyridine derivatives (Xiao & Lu, 2014).
Pharmaceutical Applications and Drug Discovery
The exploration of new pharmaceuticals often involves the study of heterocyclic compounds due to their significant therapeutic potential. The detailed analysis of pharmacological properties and molecular mechanisms of various compounds, including their roles in treating diseases, underscores the importance of heterocyclic chemistry in drug discovery. Research into the biological activities of specific chemical motifs, such as those found in 2-(3-Bromopyridin-2-yl)acetonitrile, could lead to the development of new drugs with targeted therapeutic actions (Meeran et al., 2017).
Safety and Hazards
Wirkmechanismus
Mode of Action
It’s known that bromopyridines, in general, can participate in various organic reactions, such as nucleophilic substitution .
Biochemical Pathways
Bromopyridines are often used in organic synthesis, suggesting that they may interact with a variety of biochemical pathways .
Action Environment
It’s known that the compound should be stored in an inert atmosphere at room temperature .
Eigenschaften
IUPAC Name |
2-(3-bromopyridin-2-yl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2/c8-6-2-1-5-10-7(6)3-4-9/h1-2,5H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYSWNHWAGMAOJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)CC#N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90349076 | |
| Record name | (3-bromopyridin-2-yl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90349076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
122851-60-9 | |
| Record name | (3-bromopyridin-2-yl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90349076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(3-bromopyridin-2-yl)acetonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4[4[6-Acryloxyhex-1-yl)oxyphenyl]carboxy-biphenyl-4'-carbonitrile](/img/structure/B169838.png)
![7-Methyl-1,2-dihydropyrazolo[3,4-f]quinolin-9-one](/img/structure/B169840.png)

